molecular formula C16H17F3N2O5S B11078243 ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11078243
M. Wt: 406.4 g/mol
InChI Key: XSVYRIKTNSWOQT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the sulfonamide group via sulfonylation reactions. The trifluoromethyl group is often introduced using trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate: This compound shares a similar sulfonamide group but has an indole ring instead of a pyrrole ring.

    2-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound is structurally similar but lacks the ethyl ester group.

Uniqueness

Ethyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, a trifluoromethyl group, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17F3N2O5S

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2-methyl-4-[(4-methylphenyl)sulfonylamino]-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H17F3N2O5S/c1-4-26-13(22)12-10(3)20-14(23)15(12,16(17,18)19)21-27(24,25)11-7-5-9(2)6-8-11/h5-8,21H,4H2,1-3H3,(H,20,23)

InChI Key

XSVYRIKTNSWOQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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